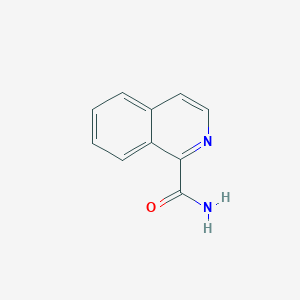

isoquinoline-1-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

isoquinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDXFUGIDTUCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162476 | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-44-8 | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinaldamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinaldamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

isoquinoline-1-carboxamide synthesis pathways

An In-depth Technical Guide to the Synthesis of Isoquinoline-1-carboxamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for isoquinoline-1-carboxamide, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The document details methodologies for both the construction of the core isoquinoline ring system and the subsequent installation of the C1-carboxamide functionality.

The efficient synthesis of the this compound target molecule is predicated on the availability of a suitably functionalized isoquinoline precursor. Classical named reactions provide robust methods for the construction of the isoquinoline heterocyclic system.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides via intramolecular electrophilic aromatic substitution.[1][2] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent.[1]

Experimental Protocol:

A solution of the appropriate β-phenylethylamide in a suitable solvent (e.g., toluene, acetonitrile) is treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] The mixture is heated to reflux for several hours. Upon completion, the reaction is carefully quenched with ice and basified, typically with ammonium hydroxide. The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.

References

An In-depth Technical Guide on the Core Mechanism of Action of Isoquinoline-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of compounds with significant therapeutic potential. These derivatives have demonstrated a diverse range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects. This technical guide provides a comprehensive overview of the primary mechanisms of action identified for this compound and its closely related analogues. We will delve into their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), Rho-associated coiled-coil containing protein kinase (ROCK), and modulators of the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this field.

Core Mechanisms of Action

The therapeutic effects of this compound derivatives can be attributed to their interaction with several key cellular targets. The primary mechanisms of action explored in this guide are:

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain isoquinoline-1-one and 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives have been identified as potent inhibitors of PARP1 and PARP2, enzymes crucial for DNA repair. This mechanism is of significant interest in oncology, particularly for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

-

Rho-associated Coiled-coil containing Protein Kinase (ROCK) Inhibition: The isoquinoline scaffold is a well-established pharmacophore for the inhibition of ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are implicated in a range of cardiovascular and neurological disorders. Inhibition of ROCK leads to smooth muscle relaxation and has potential applications in treating hypertension and neurodegenerative diseases.

-

Modulation of the MAPK/NF-κB Signaling Pathway: Specific this compound derivatives, such as N-(2-hydroxyphenyl) this compound (HSR1101), have demonstrated potent anti-inflammatory and anti-migratory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway (ERK1/2, JNK, and p38) and subsequently suppressing the nuclear translocation of NF-κB.[1] This mechanism is highly relevant for the development of treatments for neuroinflammatory and other inflammatory conditions.

Quantitative Data

The following tables summarize the available quantitative data for this compound derivatives and closely related analogues against their respective targets.

Table 1: PARP Inhibitory Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives

| Compound ID | R Group | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP1/PARP2) |

| 3l | 4-fluorophenyl | 156 | 70.1 | 2.22 |

| Olaparib (Reference) | - | 1.5 | 0.8 | 1.88 |

Data extracted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[2][3]

Table 2: ROCK Inhibitory Activity of Isoquinoline-based Derivatives

| Compound | Target | IC50 / Ki | Notes |

| Fasudil | ROCK1/ROCK2 | Ki ≈ 0.3 µM | Clinically approved ROCK inhibitor with an isoquinoline core. |

| Hydroxyfasudil | ROCK1/ROCK2 | Ki ≈ 0.15 µM | Active metabolite of Fasudil. |

Table 3: MAPK/NF-κB Pathway Modulation by this compound Derivatives

| Compound | Target Pathway | Effect | Quantitative Data |

| HSR1101 | MAPK/NF-κB | Inhibition of LPS-induced phosphorylation of ERK1/2, JNK, and p38. Inhibition of NF-κB nuclear translocation. | Specific IC50 values for kinase inhibition are not provided in the primary literature. Effects were observed at concentrations of 10-40 µM in cell-based assays.[1] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships influenced by this compound derivatives.

Caption: Inhibition of the MAPK/NF-κB signaling pathway by this compound derivatives.

References

- 1. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Isoquinoline-1-Carboxamide Analogs: A Technical Guide for Drug Development

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Among its many derivatives, isoquinoline-1-carboxamides have emerged as a promising class of molecules with diverse therapeutic potential, including anti-inflammatory, anticancer, and enzyme-inhibitory activities.[3][4] This technical guide provides an in-depth overview of the discovery of novel isoquinoline-1-carboxamide analogs, created for researchers, scientists, and drug development professionals. It covers modern synthetic strategies, key biological targets and mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.

Synthetic Strategies: Palladium-Catalyzed Aminocarbonylation

A highly effective and chemoselective method for synthesizing isoquinoline-1-carboxamides involves the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline.[5] This approach allows for the construction of a diverse library of analogs by varying the amine nucleophile, offering good to high yields under mild reaction conditions.[5] The process is notable for its tolerance of various functional groups on the amine partner.[6] Furthermore, research has demonstrated the feasibility of using biomass-derived "green" solvents like gamma-Valerolactone (GVL) and ethyl levulinate as viable alternatives to traditional solvents like DMF, aligning the synthesis with modern standards of sustainable chemistry.[5]

References

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationships of Isoquinoline-1-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this versatile class of molecules across various therapeutic targets. By understanding how chemical modifications to the this compound core influence biological activity, researchers can more effectively design and develop novel drug candidates with enhanced potency and selectivity.

Anti-inflammatory Activity: Inhibition of the MAPKs/NF-κB Pathway

A series of eleven novel isoquinoline-1-carboxamides (HSR1101-HSR1111) were synthesized and evaluated for their anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated BV2 microglial cells.[1] The core of the investigation focused on the inhibition of pro-inflammatory mediators through the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Structure-Activity Relationship Summary

Among the synthesized compounds, N-(2-hydroxyphenyl) this compound (HSR1101) , along with HSR1102 and HSR1103, demonstrated the most potent suppression of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), without exhibiting significant cytotoxicity.[1] Notably, HSR1101 was unique in its ability to reverse the LPS-suppressed production of the anti-inflammatory cytokine IL-10.[1] This suggests that the presence and position of a hydroxyl group on the phenyl ring of the carboxamide moiety are critical for potent anti-inflammatory activity.

HSR1101 was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, it inhibited the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB.[1] The compound also suppressed LPS-induced cell migration and the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1]

Quantitative Data

| Compound ID | Substituent on Phenyl Ring | Key Activities |

| HSR1101 | 2-hydroxy | Potent suppression of IL-6, TNF-α, NO; Reverses LPS-suppressed IL-10.[1] |

| HSR1102 | - | Potent suppression of IL-6, TNF-α, NO.[1] |

| HSR1103 | - | Potent suppression of IL-6, TNF-α, NO.[1] |

Signaling Pathway

References

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of isoquinoline-1-carboxamide, a key heterocyclic amide with significant interest in medicinal chemistry. This document compiles available experimental data and outlines detailed methodologies for the determination of its fundamental characteristics. The synthesis and biological context, particularly its role in inflammatory pathways, are also discussed. All quantitative data are presented in a structured format for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams for its synthesis and the relevant biological signaling pathways, adhering to specified visualization standards.

Core Physicochemical Properties

This compound is a derivative of isoquinoline, a class of compounds extensively studied for their diverse pharmacological activities.[1] Understanding the physicochemical properties of this molecule is fundamental for its application in drug design and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data are available, specific values for solubility, pKa, and logP for the unsubstituted this compound are not readily found in the surveyed literature. For completeness, values for the parent isoquinoline and related compounds are provided for reference, alongside predicted values where applicable.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈N₂O | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Melting Point | 168-170 °C | Experimental |

| Appearance | Solid | [2] |

| Solubility (Water) | Sparingly soluble (predicted) | The parent compound, isoquinoline, has low solubility in water.[3] |

| pKa | Predicted: Weakly basic | The pKa of the parent isoquinoline is 5.14.[4] The carboxamide group is generally neutral, but the nitrogen in the isoquinoline ring confers weak basicity. |

| logP | Predicted: ~1.5-2.0 | Calculated values for isoquinoline derivatives vary.[5][6] The parent isoquinoline has a logP of approximately 2.08. |

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining the key properties of this compound, based on established techniques and OECD guidelines for the testing of chemicals.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of isoquinoline-1-carbonitrile. This transformation can be achieved under acidic or basic conditions.[7]

Protocol: Alkaline Hydrolysis of Isoquinoline-1-carbonitrile [7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isoquinoline-1-carbonitrile (1.0 equivalent) in an ethanol/water mixture.

-

Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 3-5 equivalents).

-

Heating: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the remaining aqueous residue in water and cool in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

Dry the purified this compound under vacuum.

-

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid. The capillary method is a standard and widely used technique.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to approximately 15-20 °C below the expected melting point (168-170 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. A sharp melting range (≤ 2 °C) is indicative of high purity.

Solubility Determination

The solubility of a compound is a critical parameter, especially in drug development. The shake-flask method is considered the gold standard for determining equilibrium solubility.

Protocol: Shake-Flask Method

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The sample may be filtered or centrifuged to remove any remaining solid. The concentration of the dissolved this compound in the clear solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for pKa determination.

Protocol: Potentiometric Titration

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low). The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: The pH is recorded after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For a basic compound like this compound, the pKa corresponds to the pH at which half of the compound is protonated.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties. The shake-flask method is the classical approach for its determination.

Protocol: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4, for logD determination) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a period sufficient to reach equilibrium (e.g., 1-24 hours).

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Biological Context: Inhibition of Inflammatory Pathways

Derivatives of this compound have demonstrated significant biological activity, notably as anti-inflammatory agents.[8] They have been shown to suppress the production of pro-inflammatory mediators in microglial cells treated with lipopolysaccharide (LPS).[8] This effect is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8]

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response.[9] It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages and microglia, triggering a downstream signaling cascade.[10] This cascade involves the activation of MAPKs (such as ERK, JNK, and p38) and the IKK complex, which leads to the phosphorylation and degradation of IκB.[10][11] The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[11] this compound derivatives can interfere with this pathway, potentially by inhibiting the phosphorylation of MAPKs and IκB, thereby reducing the inflammatory response.[8]

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for their determination. While a complete experimental dataset is not yet available in the literature, the provided methodologies offer a clear path for researchers to characterize this and similar molecules. The elucidation of its role in key inflammatory signaling pathways underscores the importance of continued research into this compound and its derivatives as potential therapeutic agents. The structured presentation of data and visual workflows aims to support and facilitate future research and development in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. aobchem.com [aobchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Isoquinoline-1-Carboxamide Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research landscape surrounding isoquinoline-1-carboxamides. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document details their synthesis, mechanisms of action, and therapeutic potential, with a focus on their roles as anti-inflammatory agents, PARP inhibitors, and antiviral compounds. Further applications in oncology, neurodegenerative diseases, and cardiovascular conditions are also explored.

Synthesis of Isoquinoline-1-Carboxamides

The synthesis of isoquinoline-1-carboxamides can be achieved through several established chemical routes. A common and effective method involves the palladium-catalyzed aminocarbonylation of 1-haloisoquinolines. This approach offers good yields and tolerates a variety of functional groups on the amine nucleophile.

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation

This protocol describes a general procedure for the synthesis of N-substituted isoquinoline-1-carboxamides from 1-iodoisoquinoline.

Materials:

-

1-iodoisoquinoline

-

Amine (R-NH2)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or Xantphos

-

N,N-Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

-

Base (e.g., triethylamine, Et3N)

-

Anhydrous solvents and reagents

-

Schlenk flask and balloon with CO

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.02 mmol) and the phosphine ligand (PPh3 or Xantphos, 0.04 mmol) in anhydrous DMF (5 mL). Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.

-

Reaction Setup: To the catalyst solution, add 1-iodoisoquinoline (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., triethylamine, 2.0 mmol).

-

Carbonylation: Purge the flask with carbon monoxide gas and then maintain a CO atmosphere using a balloon.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoquinoline-1-carboxamide.

Anti-inflammatory and Anti-migratory Activities

Certain this compound derivatives have demonstrated potent anti-inflammatory and anti-migratory properties, particularly in the context of neuroinflammation. A key example is N-(2-hydroxyphenyl) this compound (HSR1101), which has been shown to suppress inflammatory responses in microglial cells.[1]

Mechanism of Action: Inhibition of the MAPKs/NF-κB Pathway

HSR1101 exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] Lipopolysaccharide (LPS) stimulation of microglial cells typically leads to the phosphorylation and activation of MAPKs (including ERK1/2, JNK, and p38), which in turn promotes the phosphorylation and degradation of IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[2] HSR1101 has been shown to inhibit the phosphorylation of MAPKs and IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[1]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target/Assay | Cell Line | IC50 / Activity | Reference |

| HSR1101 | NO production | LPS-stimulated BV2 microglia | Potent suppression | [1] |

| HSR1101 | TNF-α release | LPS-stimulated BV2 microglia | Potent suppression | [1] |

| HSR1101 | IL-6 release | LPS-stimulated BV2 microglia | Potent suppression | [1] |

Experimental Protocol: Western Blot for MAPKs/NF-κB Pathway Analysis

This protocol outlines the general steps for assessing the phosphorylation status of MAPKs and the nuclear translocation of NF-κB p65.[3]

1. Cell Culture and Treatment:

-

Culture BV2 microglial cells in appropriate media.

-

Pre-treat cells with various concentrations of the this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for p65 translocation).

2. Protein Extraction:

-

For total protein (MAPKs): Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear/cytoplasmic fractionation (NF-κB): Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Normalize the nuclear p65 levels to the nuclear loading control.

PARP Inhibition

This compound derivatives have been extensively investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4] PARP inhibitors have shown significant promise as anticancer agents, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Mechanism of Action: PARP Trapping

The primary mechanism of action of many PARP inhibitors, including those based on the this compound scaffold, is not just the catalytic inhibition of the enzyme but also the "trapping" of PARP1 and PARP2 on DNA at sites of single-strand breaks.[5][6][7] This trapped PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication, leading to the formation of double-strand breaks that are lethal to cancer cells with compromised DNA repair pathways.[5][8]

Quantitative Data: PARP Inhibition

| Compound Series | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | 156 (for compound 3l) | 70.1 (for compound 3l) | [4] |

| 5-Benzamidoisoquinolin-1-ones | - | - | [9] |

| Dihydroisoquinolone 1a | 13,000 | 800 | [4] |

| Isoquinolone 1b | 9,000 | 150 | [4] |

| Benzamido isoquinolone 2 | 13,900 | 1,500 | [4] |

Experimental Protocol: PARP Activity Assay

A common method to assess PARP activity is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.

1. Plate Preparation:

-

Coat a 96-well plate with histone proteins.

-

Wash the plate to remove unbound histones.

-

Block the wells to prevent non-specific binding.

2. Enzymatic Reaction:

-

Prepare a reaction mixture containing PARP enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+.

-

Add various concentrations of the this compound inhibitor to the wells.

-

Initiate the reaction by adding the PARP enzyme.

-

Incubate at room temperature for 1 hour.

3. Detection:

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add a colorimetric or chemiluminescent HRP substrate.

-

Measure the absorbance or luminescence using a plate reader.

4. Data Analysis:

-

Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity

This compound and related isoquinolone derivatives have also been identified as potential antiviral agents, particularly against influenza viruses.[10]

Mechanism of Action: Inhibition of Viral Polymerase

Studies have indicated that these compounds can inhibit the replication of influenza A and B viruses by targeting the viral RNA-dependent RNA polymerase (RdRp).[4][10] Time-of-addition experiments have shown that the inhibitory effect occurs at the viral genome replication step, rather than at viral entry or release.[4]

Quantitative Data: Antiviral Activity

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Reference |

| Compound 1 | Influenza A and B | 0.2 - 0.6 | 39.0 | [10] |

| Compound 21 | Influenza A and B | 9.9 - 18.5 | > 300 | [10] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

1. Cell Seeding:

-

Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates.

2. Virus Dilution and Infection:

-

Prepare serial dilutions of the influenza virus stock.

-

Infect the MDCK cell monolayers with a specific multiplicity of infection (MOI).

3. Compound Treatment:

-

After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the this compound derivative.

4. Incubation:

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

5. Plaque Visualization and Counting:

-

Fix the cells with a solution such as 4% paraformaldehyde.

-

Stain the cells with crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

-

Count the number of plaques in each well.

6. Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Other Therapeutic Areas

The versatile scaffold of this compound has shown promise in other therapeutic areas as well.

Anticancer Activity

Beyond PARP inhibition, this compound derivatives have demonstrated broader anticancer activities. For example, certain compounds have shown potent antiproliferative effects against various cancer cell lines, including pancreatic, lung, prostate, and leukemia models, with IC50 values in the low nanomolar range.[11]

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| HCT-13 | Pancreatic, SCLC, Prostate, Leukemia | low-to-mid nanomolar | [11] |

Neuroprotective Effects

Isoquinoline alkaloids have been investigated for their neuroprotective properties in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and modulating neurotransmitter systems. Further research into specific this compound derivatives for these indications is warranted.

Cardiovascular Effects

Some isoquinoline derivatives have been reported to have cardiovascular effects, including vasorelaxant properties.[2] This suggests a potential for developing isoquinoline-1-carboxamides for the treatment of cardiovascular diseases, although this area remains less explored compared to oncology and inflammation.

This technical guide provides a foundational understanding of the research on isoquinoline-1-carboxamides. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this promising class of compounds.

References

- 1. Isoquinoline synthesis [organic-chemistry.org]

- 2. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 4. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Inhibition of Influenza A Virus Replication by Compounds Interfering with the Fusogenic Function of the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Isoquinoline-1-Carboxamides: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown significant promise in the development of novel therapeutics for inflammatory diseases, cancer, and pain management. This technical guide provides an in-depth overview of the key molecular targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to aid in ongoing research and drug development efforts.

Key Therapeutic Targets and Quantitative Data

This compound and its analogs have been identified as potent modulators of several key proteins involved in disease pathogenesis. The primary therapeutic targets include enzymes and signaling proteins central to inflammation and oncology.

Table 1: Inhibitory Activity of this compound Derivatives against Inflammatory Targets

| Compound Class/Derivative | Target | Assay System | IC50/Ki Value | Reference |

| 3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 5c) | Human STING | Cellular Assay | 44 nM | [1] |

| 3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 5c) | Mouse STING | Cellular Assay | 32 nM | [1] |

| Isoindoline-2(1H)-carboxamide (Compound 3b) | Human STING | Cellular Assay | 6.2 nM | [2] |

| Isoindoline-2(1H)-carboxamide (Compound 3b) | Mouse STING | Cellular Assay | 12.5 nM | [2] |

| Quaternary Isoquinoline Alkaloids (Palmatine, Berberine, Jatrorrhizine) | Soluble Epoxide Hydrolase (sEH) | Enzymatic Assay | IC50: 27.3 - 33.4 µM; Ki: 26.9 - 46.8 µM | [3] |

| N-(2-hydroxyphenyl) this compound (HSR1101) | LPS-induced NO, IL-6, TNF-α production | BV2 Microglial Cells | Potent Suppression | [4] |

Table 2: Anticancer Activity of this compound and Related Derivatives

| Compound Class/Derivative | Cancer Cell Line | Assay | Activity Metric | Value | Reference |

| Oxoquinoline-1(2H)-carboxamides (Compound 5a) | TK-10 (Renal Cancer) | NCI-60 Screen | % Growth Inhibition | 82.90% at 10 µM | [5] |

| Oxoquinoline-1(2H)-carboxamides (Compound 5j) | CCRF-CEM (Leukemia) | NCI-60 Screen | % Growth Inhibition | 58.61% at 10 µM | [5] |

| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) | L1210 Leukemia (in mice) | In vivo | % T/C | 177 | [6] |

| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b) | L1210 Leukemia (in mice) | In vivo | % T/C | 177 | [6] |

Signaling Pathways

This compound derivatives exert their therapeutic effects by modulating critical intracellular signaling cascades. Below are graphical representations of these pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for evaluating the therapeutic potential of this compound derivatives.

Protocol 1: Anti-inflammatory Activity Assessment in Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound derivatives by measuring the inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophage cell lines (e.g., RAW 264.7 or BV2 microglia).

1. Cell Culture and Seeding:

-

Culture macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[7]

2. Compound Treatment:

-

Prepare stock solutions of the this compound derivatives in DMSO.

-

Dilute the compounds to the desired final concentrations in the cell culture medium.

-

Pre-treat the cells with the compounds for 1-2 hours before LPS stimulation.

3. LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 0.1-1 µg/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.[7][8]

4. Cytokine Measurement (ELISA):

-

After incubation, collect the cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[7][9]

5. Data Analysis:

-

Generate a standard curve for each cytokine.

-

Determine the cytokine concentrations in the samples and express the results as a percentage of the LPS-stimulated control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%.

Protocol 2: NCI-60 Human Tumor Cell Line Screen for Anticancer Activity

This protocol describes the standardized method used by the National Cancer Institute (NCI) to screen compounds for potential anticancer activity against 60 different human cancer cell lines.[1][2]

1. Cell Plating:

-

Inoculate the 60 cell lines into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Incubate the plates for 24 hours to allow for cell attachment.[1]

2. Compound Addition:

-

Initially, test the compounds at a single high concentration (10⁻⁵ M).

-

For compounds showing significant activity, perform a five-dose response assay (typically 10-fold dilutions starting from 10⁻⁴ M).[2]

3. Incubation:

-

Incubate the plates for 48 hours after the addition of the test compounds.

4. Cell Viability Assay (Sulforhodamine B - SRB):

-

Terminate the experiment by fixing the cells with trichloroacetic acid (TCA).

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid.[1]

-

Wash the plates to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

5. Data Acquisition and Analysis:

-

Measure the optical density at 515 nm using a plate reader.

-

Calculate the percentage of cell growth relative to untreated controls.

-

Determine key growth inhibition parameters: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[2]

Protocol 3: STING Inhibitory Activity Assay

This protocol outlines a cell-based reporter assay to determine the IC50 values of this compound derivatives as STING inhibitors.

1. Cell Line and Reagents:

-

Use a reporter cell line that expresses a reporter gene (e.g., luciferase or SEAP) under the control of an IRF-inducible promoter (e.g., 293T-hSTING reporter cells).

-

STING agonist (e.g., 2'3'-cGAMP).

2. Assay Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the this compound derivative.

-

Stimulate the cells with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP).

-

Incubate for a sufficient time to allow for reporter gene expression (e.g., 18-24 hours).

3. Reporter Gene Measurement:

-

Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions for the specific reporter assay system.

4. Data Analysis:

-

Normalize the reporter activity to a control (agonist-stimulated cells without inhibitor).

-

Plot the percentage of inhibition against the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Enzymatic Assays

These protocols describe fluorometric assays to determine the inhibitory activity of compounds against sEH and FAAH.

A. sEH Inhibition Assay:

-

Principle: sEH hydrolyzes a non-fluorescent substrate to a highly fluorescent product.[10]

-

Procedure:

-

In a 96-well plate, add the sEH enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic sEH substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 330/465 nm).

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

B. FAAH Inhibition Assay:

-

Principle: FAAH hydrolyzes a non-fluorescent substrate to release a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[11]

-

Procedure:

-

Prepare a reaction mixture containing FAAH enzyme (from cell or tissue lysates or recombinant protein), assay buffer, and the test compound.

-

Initiate the reaction by adding the non-fluorescent FAAH substrate.

-

Incubate at 37°C.

-

Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 360/465 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.[11]

-

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors of key therapeutic targets. The data and protocols presented in this guide highlight the significant potential of these compounds in the fields of inflammation and oncology. Further exploration of the structure-activity relationships and mechanisms of action of this promising class of molecules is warranted to advance the development of novel and effective therapies.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. NCI-60 - Wikipedia [en.wikipedia.org]

- 6. assaygenie.com [assaygenie.com]

- 7. pnas.org [pnas.org]

- 8. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.cn [abcam.cn]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

The Isoquinoline-1-Carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1-carboxamide scaffold is a significant structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This heterocyclic aromatic compound, featuring a carboxamide group at the C1 position of the isoquinoline ring, has proven to be a versatile template for the design of potent and selective inhibitors of various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications as inhibitors of Poly (ADP-ribose) polymerase (PARP), Stimulator of Interferon Genes (STING), and various kinases, as well as their role as anti-inflammatory agents.

Data Presentation: A Quantitative Overview of Biological Activity

The therapeutic potential of the this compound scaffold is underscored by the potent inhibitory activities of its derivatives against a range of biological targets. The following tables summarize key quantitative data for representative compounds.

Table 1: this compound Derivatives as PARP Inhibitors

| Compound | R1 | R2 | PARP-1 IC50 (nM)[1] | PARP-2 IC50 (nM)[1] | Selectivity Index (PARP-1/PARP-2)[1] |

| 3ai | F | 4-Fluorophenyl | 148 | 42.0 | 3.52 |

| 3aj | F | 2,4-Difluorophenyl | 266 | 44.1 | 6.05 |

| Olaparib (Reference) | - | - | 2.8 | 0.7 | 3.98 |

Table 2: 3,4-Dihydroisoquinoline-2(1H)-carboxamide Derivatives as STING Inhibitors

| Compound | Human STING IC50 (nM)[2] | Mouse STING IC50 (nM)[2] |

| 5c | 44 | 32 |

Table 3: (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives as COX Inhibitors

| Compound | COX-1 IC50 (µM)[3] | COX-2 IC50 (µM)[3] | COX-2 Selectivity Index (COX-1/COX-2)[3] |

| 2a | 5.42 | 0.47 | 11.5 |

| 2n | 7.81 | 1.63 | 4.8 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Isoquinoline-1-carboxamides via Palladium-Catalyzed Aminocarbonylation

A prevalent and efficient method for the synthesis of isoquinoline-1-carboxamides is the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline.[4]

Materials:

-

1-Iodoisoquinoline

-

Amine (various primary and secondary amines can be used)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or Xantphos

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

-

High-pressure autoclave or a two-chamber reactor (COware)[5]

Procedure:

-

To a high-pressure autoclave, add 1-iodoisoquinoline (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)2 (2 mol%), and the appropriate phosphine ligand (PPh3 or Xantphos, 4 mol%).

-

Add dry DMF (5 mL) and triethylamine (1.5 mmol) to the reaction mixture.

-

Seal the autoclave and purge with carbon monoxide gas three times.

-

Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully release the CO pressure in a well-ventilated fume hood.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro PARP Inhibition Assay

The inhibitory activity of this compound derivatives against PARP enzymes can be determined using a colorimetric assay.[1]

Materials:

-

Recombinant human PARP-1 and PARP-2 enzymes

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Assay buffer

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Olaparib)

Procedure:

-

Coat a 96-well plate with histones and incubate overnight at 4 °C.

-

Wash the plate with wash buffer to remove unbound histones.

-

Add the test compounds at various concentrations to the wells.

-

Add the PARP enzyme (PARP-1 or PARP-2) and activated DNA to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction to occur.

-

Wash the plate to remove unreacted NAD+.

-

Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

After a short incubation, add the stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro STING Inhibition Assay

The inhibitory effect of compounds on STING signaling can be assessed using a reporter cell line.[2]

Materials:

-

THP1-Dual™ cells (expressing an inducible Lucia luciferase reporter for the IRF pathway)

-

HEK-Blue™ ISG cells (expressing a secreted embryonic alkaline phosphatase (SEAP) reporter for the ISG pathway)

-

STING agonist (e.g., cGAMP)

-

Test compounds

-

QUANTI-Luc™ and QUANTI-Blue™ detection reagents

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with a STING agonist (e.g., cGAMP).

-

Incubate the cells for 24 hours.

-

Measure the activity of the reporter gene (luciferase or SEAP) in the cell supernatant using the appropriate detection reagent and a luminometer or spectrophotometer.

-

Calculate the percent inhibition and determine the IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.

Caption: General workflow for the synthesis of isoquinoline-1-carboxamides.

Caption: Mechanism of PARP inhibition by isoquinoline-1-carboxamides.

Caption: Inhibition of the MAPK/NF-κB pathway by isoquinoline-1-carboxamides.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a privileged core for the development of novel therapeutics. The data and protocols presented in this guide highlight the significant progress made in understanding the potential of these compounds as PARP, STING, and kinase inhibitors, as well as anti-inflammatory agents. Further exploration of the vast chemical space around this scaffold is warranted and holds the promise of delivering next-generation therapies for a range of diseases.

References

- 1. Isoquinoline synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Isoquinoline-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] Among its derivatives, isoquinoline-1-carboxamides have emerged as a versatile class of molecules with significant therapeutic potential. Early-stage research has highlighted their promising roles as anti-inflammatory, anticancer, and neuroprotective agents, among other activities. This technical guide provides a comprehensive overview of the foundational research on isoquinoline-1-carboxamide, focusing on its synthesis, key biological activities, and mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to aid researchers in this burgeoning field.

Synthesis of Isoquinoline-1-carboxamides

The primary method for the synthesis of isoquinoline-1-carboxamides involves the palladium-catalyzed aminocarbonylation of 1-haloisoquinolines. This approach offers a versatile and efficient route to a diverse range of N-substituted derivatives.

General Synthetic Scheme

A common synthetic route involves the reaction of a 1-haloisoquinoline (typically 1-chloro- or 1-iodoisoquinoline) with an appropriate amine in the presence of a palladium catalyst and a carbon monoxide source.

Experimental Protocol: Synthesis of N-(2-hydroxyphenyl)this compound (HSR1101)

This protocol is adapted from the synthesis of novel this compound derivatives with anti-inflammatory properties.[2]

Materials:

-

1-chloroisoquinoline

-

2-aminophenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Carbon monoxide (CO) gas

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-chloroisoquinoline (1.0 eq) and 2-aminophenol (1.2 eq) in anhydrous DMF, add triethylamine (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Purge the reaction mixture with carbon monoxide gas and maintain a CO atmosphere (balloon).

-

Heat the reaction mixture at 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired N-(2-hydroxyphenyl)this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Isoquinoline-1-carboxamides have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent in early-stage research.

Anti-inflammatory Activity

Several this compound derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.

| Compound ID | Structure (N-substituent) | Anti-inflammatory Activity | Reference |

| HSR1101 | 2-hydroxyphenyl | Potent suppression of LPS-induced IL-6, TNF-α, and NO production in BV2 microglial cells.[2] | [2] |

| HSR1102 | 3-hydroxyphenyl | Significant suppression of LPS-induced pro-inflammatory mediators.[2] | [2] |

| HSR1103 | 4-hydroxyphenyl | Significant suppression of LPS-induced pro-inflammatory mediators.[2] | [2] |

Anticancer Activity

Derivatives of this compound have also been investigated for their antiproliferative effects against various cancer cell lines.

| Compound | Cancer Cell Line | Activity | Reference |

| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in mice) | T/C value of 177% at 40 mg/kg/day.[3] | [3] |

| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in mice) | T/C value of 177% at 40 mg/kg/day.[3] | [3] |

Mechanism of Action

The biological effects of isoquinoline-1-carboxamides are attributed to their interaction with specific cellular signaling pathways.

Inhibition of the MAPKs/NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of certain isoquinoline-1-carboxamides is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2] Lipopolysaccharide (LPS) stimulation of cells like microglia leads to the activation of MAPKs (ERK, JNK, p38), which in turn promotes the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. Compounds like HSR1101 have been shown to inhibit the phosphorylation of MAPKs and the nuclear translocation of NF-κB.[2]

STING Pathway Inhibition

More recent research has identified isoquinoline-based structures as inhibitors of the Stimulator of Interferon Genes (STING) pathway. Overactivation of the STING pathway is implicated in autoimmune and autoinflammatory diseases. While the broader class of isoquinolines has been studied, the specific role of isoquinoline-1-carboxamides in this context is an active area of investigation. The general mechanism involves preventing the conformational changes in STING required for downstream signaling.

Experimental Workflows and Protocols

General Workflow for Preclinical Evaluation

The preclinical evaluation of novel this compound derivatives typically follows a standardized workflow from chemical synthesis to biological characterization.

Protocol: Western Blot for MAPK Phosphorylation

This protocol provides a general guideline for assessing the inhibition of ERK and p38 MAPK phosphorylation.

Procedure:

-

Cell Culture and Treatment: Seed BV2 microglial cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of the this compound test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-ERK, total-ERK, phospho-p38, and total-p38 overnight at 4°C.[4]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Protocol: Immunofluorescence for NF-κB Nuclear Translocation

This protocol outlines the steps to visualize the nuclear translocation of the NF-κB p65 subunit.[5][6]

Procedure:

-

Cell Culture and Treatment: Grow BV2 cells on glass coverslips. Treat the cells with the test compound and/or LPS as described for the Western blot protocol.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with an anti-NF-κB p65 primary antibody for 1 hour.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity.[7]

Conclusion and Future Directions

Early-stage research on isoquinoline-1-carboxamides has established them as a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth preclinical studies to validate their efficacy and safety in relevant disease models. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers aiming to contribute to the development of novel this compound-based therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear translocation of NF-κB [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol for the Laboratory Synthesis of Isoquinoline-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of isoquinoline-1-carboxamide, a valuable scaffold in medicinal chemistry and drug discovery. The described methodology follows a reliable three-step synthetic route starting from commercially available isoquinoline. This process involves the formation of a Reissert compound, followed by elimination to yield an intermediate nitrile, which is then selectively hydrolyzed to the target amide.

Introduction

The isoquinoline core is a prominent structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anti-migratory effects.[1] The strategic synthesis of this scaffold is therefore of significant interest to researchers in organic synthesis and drug development. The following protocol offers a robust and reproducible method suitable for a standard laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

-

Reissert Reaction: Isoquinoline is reacted with benzoyl chloride and potassium cyanide in a biphasic system to form 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, commonly known as a Reissert compound.[2]

-

Elimination of the N-Benzoyl Group: The Reissert compound is subjected to basic hydrolysis to eliminate the benzoyl group and generate the key intermediate, isoquinoline-1-carbonitrile.[3]

-

Selective Nitrile Hydrolysis: The isoquinoline-1-carbonitrile is then carefully hydrolyzed under mild basic conditions using hydrogen peroxide, which selectively hydrates the nitrile to the primary amide, minimizing the formation of the corresponding carboxylic acid.[4]

This entire synthetic pathway is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: This protocol involves the use of potassium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety guidelines.

Step 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Reissert Compound)

This procedure is adapted from a well-established method for Reissert compound formation.[2]

Materials:

-

Isoquinoline

-

Benzoyl chloride

-

Potassium cyanide (KCN)

-

Dichloromethane (DCM)

-

Deionized water

-

2 N Hydrochloric acid (HCl)

-

2 N Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve isoquinoline (1.0 equiv) in dichloromethane (approx. 6 mL per gram of isoquinoline).

-

In a separate beaker, dissolve potassium cyanide (3.0 equiv) in deionized water (approx. 3 mL per gram of KCN). Add this aqueous solution to the flask.

-

Stir the biphasic mixture vigorously. From the dropping funnel, add freshly distilled benzoyl chloride (1.8 equiv) dropwise over 1 hour. The reaction is exothermic and the dichloromethane may begin to reflux.

-

After the addition is complete, continue stirring for an additional 3 hours at room temperature.

-

Transfer the reaction mixture to a separatory funnel. Separate the layers and wash the organic (DCM) layer sequentially with:

-

Deionized water

-

2 N HCl (3 times)

-

Deionized water

-

2 N NaOH (3 times)

-

Deionized water

-

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization from boiling ethyl acetate to afford 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile as a crystalline solid.

Step 2: Synthesis of Isoquinoline-1-carbonitrile

This step involves the basic hydrolysis of the N-benzoyl group from the Reissert compound.[3]

Materials:

-

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

-

10% (w/v) aqueous potassium hydroxide (KOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend the Reissert compound (1.0 equiv) in a 10% aqueous solution of potassium hydroxide.

-

Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude isoquinoline-1-carbonitrile by column chromatography on silica gel.

Step 3: Synthesis of this compound

This procedure utilizes a mild, selective hydrolysis of the nitrile to the corresponding primary amide.[4]

Materials:

-

Isoquinoline-1-carbonitrile

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve isoquinoline-1-carbonitrile (1.0 equiv) in ethanol in a round-bottom flask.

-

Add a 1 M aqueous solution of sodium hydroxide (approx. 1.0 equiv).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide (approx. 3.0-5.0 equiv) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting nitrile. Mild heating (e.g., to 40-50 °C) can be applied to accelerate the reaction, but careful monitoring is crucial to prevent over-hydrolysis to the carboxylic acid.

-

Upon completion, cool the reaction mixture and quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocol.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Physical State |

| 1 | Isoquinoline | Benzoyl Chloride, KCN | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | ~69%[2] | Cream-colored solid |

| 2 | Reissert Compound | 10% aq. KOH | Isoquinoline-1-carbonitrile | 75-85% (Estimated) | Solid |

| 3 | Isoquinoline-1-carbonitrile | H₂O₂, NaOH | This compound | 70-90% (Estimated) | Solid |

References